The synthesis of OT-R antagonist 1 typically involves several organic chemistry techniques aimed at constructing its unique molecular framework. The initial steps often utilize readily available precursors that contain functional groups conducive to further modifications.
The molecular structure of OT-R antagonist 1 is characterized by specific functional groups that confer its biological activity. The compound's structure includes:
The precise three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the molecule interacts with its target receptor.
OT-R antagonist 1 undergoes several key chemical reactions during its synthesis:
The synthesis pathway typically involves multiple reaction steps, each requiring careful control of conditions such as temperature and pH to ensure high yields and selectivity .
The mechanism of action for OT-R antagonist 1 involves competitive inhibition at the oxytocin receptor site. By binding to this receptor without activating it, the antagonist prevents endogenous oxytocin from exerting its effects.
OT-R antagonist 1 possesses several notable physical and chemical properties:
OT-R antagonist 1 has several potential scientific uses:
Oxytocin receptor (OTR) antagonists represent a specialized class of pharmacological agents designed to selectively inhibit the actions of oxytocin, a neurohypophysial hormone with diverse physiological functions. These compounds have emerged as valuable tools for elucidating oxytocin's pathophysiological roles and as promising therapeutic candidates for conditions characterized by inappropriate OTR activation. The development of non-peptide OTR antagonists like OT-R antagonist 1 (CAS 364071-17-0) marks a significant advancement in targeting this receptor class with drug-like molecules exhibiting improved pharmacokinetic properties over earlier peptide antagonists. Unlike endogenous oxytocin or peptide-based inhibitors, OT-R antagonist 1 belongs to a new generation of low molecular weight, synthetically accessible compounds that maintain high receptor specificity while overcoming limitations of oral bioavailability and metabolic instability that have historically challenged peptide therapeutics [2] [7].
Oxytocin receptors belong to the class I G-protein coupled receptor (GPCR) superfamily, encoded by a single-copy gene located on chromosome 3p25. Receptor activation primarily engages the Gq/11 signaling pathway, triggering phospholipase C (PLC) activation, inositol 1,4,5-triphosphate (IP3) synthesis, and subsequent intracellular calcium mobilization. This cascade underlies oxytocin's contractile effects on myometrial and myoepithelial cells [6].
Table 1: Physiological Distribution and Functions of Oxytocin Receptors
Tissue/Organ System | Primary Physiological Roles | Pathological Implications |
---|---|---|
Uterine Myometrium | Labor initiation and progression, postpartum involution | Preterm labor, dysfunctional labor |
Mammary Gland | Milk ejection reflex, myoepithelial contraction | Lactation insufficiency |
Central Nervous System | Social bonding, maternal behavior, anxiety modulation | Autism spectrum disorders, anxiety disorders |
Kidney | Sodium excretion regulation, water balance | Electrolyte imbalances |
Cardiovascular System | Vasodilation, endothelial function | Hypertension, heart failure |
In reproductive physiology, OTR density increases dramatically in the myometrium during late gestation, reaching peak levels during labor. This upregulation enhances uterine sensitivity to oxytocin, facilitating coordinated contractions through increased gap junction formation (connexin-43) and prostaglandin synthesis. Pathologically, premature OTR upregulation is implicated in preterm labor, where uncontrolled uterine contractions occur before fetal maturity [6] [10]. Beyond reproductive functions, central OTRs in the amygdala, hypothalamus, and brainstem nuclei regulate emotional behaviors, stress responses, and social cognition. Preclinical evidence indicates that abnormal OTR signaling contributes to anxiety-like behaviors and social deficits, suggesting therapeutic potential for antagonists in specific neuropsychiatric conditions [10]. Additionally, OTRs in renal tubules modulate sodium excretion, while vascular OTRs influence endothelial function and blood pressure regulation, though their pathological roles in cardiovascular disorders remain less defined [6].
The therapeutic rationale for OTR antagonism centers on selectively inhibiting oxytocin-driven pathophysiology while minimizing disruption of basal physiological functions. In obstetrics, the primary indication remains preterm labor management, where uncontrolled myometrial contractions necessitate tocolysis. Unlike beta-adrenergic agonists (e.g., ritodrine) or calcium channel blockers, OTR antagonists offer targeted intervention with potentially fewer systemic effects since OTR expression is relatively restricted to reproductive tissues and mammary glands in the perinatal period. This tissue selectivity theoretically reduces off-target cardiovascular and metabolic complications [6] [10].
A significant advantage of selective non-peptide antagonists like OT-R antagonist 1 over earlier peptide antagonists (e.g., atosiban) lies in their improved receptor specificity. Atosiban exhibits substantial cross-reactivity with vasopressin V1a receptors, which can lead to vasopressin-mediated vasoconstriction and hypertension at therapeutic doses. In contrast, OT-R antagonist 1 demonstrates >350-fold selectivity for OTR over vasopressin V2 and V1b receptors, and >6-fold selectivity over V1a receptors, minimizing these off-target effects [7] [10]. This selectivity profile is particularly advantageous for prolonged administration in high-risk pregnancies.
Emerging therapeutic rationales extend beyond tocolysis. In dysmenorrhea, excessive uterine contractility driven by local oxytocin and vasopressin action causes debilitating pain. OTR antagonists may suppress this contractility, while their potential V1a activity (if present) could simultaneously address vasopressin-mediated contributions [10]. Within the CNS, preclinical studies suggest that carefully timed OTR antagonism might modulate maladaptive anxiety responses and social deficits, though this application requires further validation. The ability of OT-R antagonist 1 to penetrate the blood-brain barrier (suggested by in vivo CNS effects) positions it as a valuable research tool for these indications [7] [10].
Table 2: Molecular and Pharmacological Profile of OT-R Antagonist 1
Property | Value/Characteristic | Method/Reference |
---|---|---|
CAS Number | 364071-17-0 | Chemical registry [5] [9] |
Molecular Formula | C₂₈H₂₉N₃O₄ | Elemental analysis [5] [7] |
Molecular Weight | 471.55 g/mol | Mass spectrometry [7] [9] |
OTR Binding IC₅₀ (Rat) | 0.03 µM (IP3 synthesis assay) | Cell-based assay [7] |
OTR Binding IC₅₀ (h/r) | 8 nM (Ca²⁺ mobilization assay) | HEK293/CHO cells [2] [7] |
Selectivity (vs V1a) | >6-fold | Receptor binding studies [7] |
Selectivity (vs V2/V1b) | >350-fold | Receptor binding studies [7] |
PDE4 Inhibition IC₅₀ | 6.1 µM (~300x lower than OTR affinity) | Enzymatic assay [7] |
The evolution of OTR antagonists reflects broader trends in GPCR drug discovery, transitioning from peptide analogs to rationally designed non-peptide molecules. The initial generation comprised peptide-based antagonists like atosiban (Tractocile®), derived from structural modifications of oxytocin itself. Atosiban, approved in Europe for preterm labor, incorporates substitutions at residues 1, 2, 4, and 8 (D-Tyr(Et)², Thr⁴, Orn⁸-oxytocin). While effective, its peptide nature necessitates intravenous administration, and significant V1a receptor cross-reactivity (≈20-30% affinity) contributes to side effects, including transient hypertension [6] [10].
The quest for orally bioavailable, selective agents drove the development of non-peptide antagonists in the 1990s-2000s. Early efforts focused on screening chemical libraries for OTR binding activity, yielding initial low-affinity leads. OT-R antagonist 1 exemplifies the successful optimization of such leads via medicinal chemistry. Discovered through systematic screening, its core structure features a biphenyl-methyl moiety mimicking the C-terminal phenylalanine of oxytocin, linked to a modified pyrrolidine scaffold that confers high OTR affinity. Key structural innovations include:
The development process emphasized selectivity optimization. By refining the biphenyl and pyrrolidine substituents, researchers achieved substantial discrimination against vasopressin receptors (V1a, V1b, V2). This contrasts with peptide antagonists where achieving high selectivity proved difficult due to structural homology between oxytocin and vasopressin receptors. OT-R antagonist 1's nanomolar potency (IC₅₀ = 8 nM in Ca²⁺ mobilization assays) and oral activity (ED₅₀ = 89 mg/kg p.o. in rat uterine contraction models) represented significant milestones [7]. Its pharmacological profile was extensively characterized:
This progression from peptide mimics to optimized non-peptide antagonists like OT-R antagonist 1 paralleled advancements in other GPCR fields (e.g., angiotensin II receptor blockers), where structure-based design overcame bioavailability limitations of earlier peptide analogs [8]. Despite promising preclinical results, challenges remain in translating OTR antagonists to broader clinical use, particularly for non-obstetric indications. The historical development underscores the importance of target selectivity, oral bioavailability, and CNS penetration as key design criteria for next-generation antagonists [6] [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7